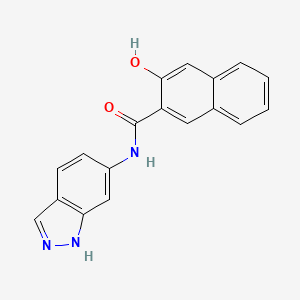3-Hydroxy-N-1H-indazol-6-ylnaphthalene-2-carboxamide
CAS No.: 84837-23-0
Cat. No.: VC16990749
Molecular Formula: C18H13N3O2
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84837-23-0 |
|---|---|
| Molecular Formula | C18H13N3O2 |
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | 3-hydroxy-N-(1H-indazol-6-yl)naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O2/c22-17-8-12-4-2-1-3-11(12)7-15(17)18(23)20-14-6-5-13-10-19-21-16(13)9-14/h1-10,22H,(H,19,21)(H,20,23) |
| Standard InChI Key | JNDPAMPDNGVEPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)C=NN4)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The IUPAC name of this compound is 3-hydroxy--(1-indazol-6-yl)naphthalene-2-carboxamide, reflecting its naphthalene core substituted with a hydroxyl group at position 3 and an indazole-linked carboxamide at position 2 . The indazole group is attached via a nitrogen atom at position 6, creating a planar aromatic system with potential for π-π stacking interactions. The molecular structure is represented by the SMILES notation:
and the InChIKey:
.
Physicochemical Properties
Key computed properties include:
-
Hydrogen Bond Donor/Acceptor Count: 3 donors (two from indazole, one from hydroxyl) and 3 acceptors .
-
Rotatable Bond Count: 2 (carboxamide and indazole linkage) .
Experimental data on melting point, solubility, and stability remain unreported in available literature, highlighting a gap in characterization .
Synthesis and Characterization
Spectroscopic Characterization
Hypothetical characterization data, inferred from similar compounds , would include:
-
IR Spectroscopy: Peaks at ~3490 cm (O-H stretch), ~1690 cm (amide C=O), and ~1641 cm (aromatic C=C).
-
: Signals at δ 12.32 ppm (indazole NH), δ 7.87–7.11 ppm (aromatic protons), and δ 5.33 ppm (hydroxyl proton).
Pharmaceutical and Industrial Applications
Role in Drug Development
Suppliers classify this compound as an "important raw material and intermediate in organic synthesis and pharmaceuticals" . Its indazole moiety is a pharmacophore in kinase inhibitors and anticancer agents, while the hydroxyl group enhances solubility for bioavailability optimization. Potential applications include:
-
Kinase Inhibitors: Indazole derivatives target ATP-binding sites in proteins like BRAF and CDK2.
-
Anticancer Agents: Structural analogs inhibit tubulin polymerization or DNA topoisomerases .
Pricing and pharmacokinetic data are undisclosed, though minimum order quantities range from 0 to 1 metric ton .
Research Advancements and Future Directions
Recent Studies on Indazole Derivatives
A 2025 study synthesized indazole-based cyclohexanone derivatives (e.g., 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl) ethan-1-one) using hydrazine hydrate, achieving 65% yields . These compounds exhibited antiproliferative activity in preliminary screens, suggesting potential pathways for modifying 84837-23-0 into bioactive analogs .
Challenges and Opportunities
-
Synthetic Optimization: Improving yield and scalability through catalyst screening (e.g., palladium-mediated couplings).
-
Biological Profiling: Testing against cancer cell lines and kinase panels to identify lead candidates.
-
Solubility Enhancement: Derivatization of the hydroxyl group to prodrugs or salts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume